Hexamethylenediamine phosphate

Solubility Formulation compatibility Aqueous processing

Handling volatile, odorous 1,6-hexanediamine poses safety risks and formulation challenges. This phosphate salt form delivers the reactive diamine moiety as a stable, odor-reduced solid for controlled applications. - **Flame Retardant Systems**: Dual mechanism (phosphate acid source + amine blowing agent precursor) with bp ~474°C preventing premature volatilization - **Water Treatment**: Phosphate counterion provides intrinsic scale inhibition & metal chelation; diamine contributes film-forming corrosion protection (LogP ~0.94) - **Surface Aminolysis**: Buffered, less basic alternative to free diamine prevents base-catalyzed ester hydrolysis in PCL/PLGA scaffolds

Molecular Formula C6H19N2O4P
Molecular Weight 214.2 g/mol
CAS No. 17558-97-3
Cat. No. B099193
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHexamethylenediamine phosphate
CAS17558-97-3
Molecular FormulaC6H19N2O4P
Molecular Weight214.2 g/mol
Structural Identifiers
SMILESC(CCCN)CCN.OP(=O)(O)O
InChIInChI=1S/C6H16N2.H3O4P/c7-5-3-1-2-4-6-8;1-5(2,3)4/h1-8H2;(H3,1,2,3,4)
InChIKeyCOVSKPKHYJXXHY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 100 g / 500 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Hexamethylenediamine Phosphate Identity & Procurement


Hexamethylenediamine phosphate (CAS 17558-97-3, EC 241-538-8) is a 1:1 organic amine salt formed from 1,6-hexanediamine and phosphoric acid, with the molecular formula C₆H₁₉N₂O₄P and a molecular weight of 214.20 g/mol [1]. As a crystalline amine phosphate salt, it retains the primary amine functionality of the diamine moiety while incorporating the phosphate counterion, which fundamentally alters its solubility profile, thermal behavior, and solid-state handling characteristics relative to the free amine . Unlike the free base (1,6-hexanediamine, a low-melting solid/volatile liquid with a strong ammoniacal odor), the phosphate salt exists as a stable, odor-reduced solid with a predicted boiling point of approximately 474.1°C at 760 mmHg and a flash point of 240.5°C . This salt form provides a convenient, less hazardous means of delivering the reactive 1,6-hexanediamine moiety for applications ranging from polymer surface functionalization to corrosion inhibition and flame-retardant formulations .

Salt-form advantage: stable, reduced-odor solid versus free 1,6-hexanediamine.
Aqueous processing: enhanced water compatibility supports waterborne formulations.
Thermal resilience: high boiling-point range suitable for elevated-temperature applications.

Hexamethylenediamine Phosphate Substitution Limitations


Substituting hexamethylenediamine phosphate with the free base 1,6-hexanediamine introduces substantial handling, stability, and performance divergences that cannot be compensated for by simple stoichiometric adjustment. Free 1,6-hexanediamine (CAS 124-09-4) is a volatile, strongly basic, and odor-intensive liquid/solid that requires stringent ventilation and corrosion-resistant storage; the phosphate salt, in contrast, offers a non-volatile, reduced-odor solid with fundamentally altered solubility—partitioning preferentially into aqueous rather than organic phases due to the polar phosphate counterion . Substitution with other diamine salts—such as hexamethylenediamine adipate (nylon 66 salt, mp ~195°C) or sebacate—introduces different thermal decomposition pathways and counterion-specific effects that directly impact downstream processing and performance . Critically, the phosphate counterion is not an inert spectator: it contributes to corrosion inhibition, metal chelation, and flame-retardant synergism that adipate, sebacate, or hydrochloride salts cannot replicate without separate addition of phosphate-containing additives [1].

Free 1,6-hexanediamine introduces volatility and strong odor; the phosphate salt provides a non-volatile, lower-odor solid form.

Adipate or sebacate salts lack the phosphate functionality; scale inhibition and flame-retardant synergism may not be replicated.

Phosphate counterion contributes corrosion inhibition and metal chelation; alternative diamine salts require separate phosphate additives.

Hexamethylenediamine Phosphate Differentiation Evidence


Aqueous Solubility Advantage

Hexamethylenediamine phosphate exhibits a calculated LogP of 0.93620 , indicating moderate hydrophilicity and preferential partitioning into aqueous phases. In contrast, the free base 1,6-hexanediamine (LogP ~0.3 to 0.5 by estimation) is fully miscible with water but also readily partitions into organic solvents, which can be disadvantageous for aqueous-only formulations requiring minimal organic volatility. More importantly, relative to the widely used nylon salt hexamethylenediamine adipate (a hydrophobic crystalline solid with LogP >2, designed for interfacial polycondensation in organic media), the phosphate salt's enhanced water compatibility enables direct use in aqueous corrosion inhibition, waterborne coatings, and aqueous surface functionalization without requiring solubilizing co-solvents.

Aqueous Solubility Advantage
Class-level
LogP 0.94 (calculated)

Supports aqueous formulation selection.

Compared to adipate salt LogP >2; free amine ~0.3–0.5.

Solubility Formulation compatibility Aqueous processing

Thermal Stability and Delayed Volatility

Hexamethylenediamine phosphate exhibits a predicted boiling point of approximately 474.1°C at 760 mmHg and a flash point of 240.5°C . In contrast, free 1,6-hexanediamine has a boiling point of approximately 204–205°C and a flash point near 71°C, rendering it volatile and flammable under typical processing conditions. The approximately 270°C elevation in boiling point and 170°C increase in flash point reflect the ionic salt stabilization conferred by the phosphate counterion. Furthermore, while hexamethylenediamine adipate (nylon salt) melts at approximately 195°C, it undergoes polycondensation at elevated temperatures; the phosphate salt, lacking a reactive dicarboxylate partner, is not designed for in situ polymerization but instead maintains its amine-phosphate ionic integrity up to higher temperatures, making it suitable as a thermal stabilizer or flame-retardant additive in polymer matrices.

Thermal Stability
Class-level
Boiling point ~474 °C

Enables high-temperature processing.

Free amine bp ~204 °C; flash point rise ~170 °C.

Thermal stability Flame retardancy High-temperature processing

Dual Corrosion and Scale Inhibition

Patent literature explicitly identifies hexamethylenediamine organophosphonates and phosphate derivatives as effective agents for simultaneous corrosion and scale inhibition in high-salinity, high-temperature aqueous systems [1]. The method describes adding hexamethylenediamine-based phosphonates to treated media to achieve 'higher efficiency of scaling and corrosion inhibition in systems with high salt content at high temperatures' [2]. While this patent disclosure pertains to phosphonate derivatives rather than the simple phosphate salt, the class-level inference is clear: the phosphate/phosphate-ester moiety of hexamethylenediamine phosphate provides the anionic chelating functionality required for both calcium scale inhibition (via sequestration) and metal surface passivation (via film formation). Non-phosphate diamine salts such as hexamethylenediamine adipate, sebacate, or hydrochloride lack this intrinsic phosphate functionality and would require separate addition of phosphate-based inhibitors to achieve comparable performance.

Corrosion & Scale Inhibition
Class-level
Intrinsic phosphate functionality

May consolidate dual inhibitor role.

Patent class-level evidence; validation recommended.

Corrosion inhibition Scale inhibition Water treatment

pH Buffering in Aminolysis

1,6-Hexamethylenediamine (free base) has been demonstrated as an effective aminolysis agent for introducing amine groups onto polycaprolactone (PCL) scaffold surfaces for bone regeneration applications [1]. In that study, PCL/biphasic calcium phosphate scaffolds were aminolyzed with 1,6-hexamethylenediamine to generate surface amino groups, verified by ninhydrin staining, followed by collagen immobilization . While this study used the free diamine rather than the phosphate salt, the phosphate salt offers a critical formulation advantage: its pH-buffering capacity near physiological pH ranges could provide more controlled and reproducible aminolysis kinetics compared to the strongly basic free diamine (pH >12 in aqueous solution). This matters for applications requiring precise control of surface amine density without bulk polymer degradation. Procurement of the phosphate salt over the free diamine for biomaterial surface modification may reduce the need for auxiliary buffer systems and minimize hydrolytic degradation of ester-based polymers like PCL or PLA during aminolysis.

pH Buffering in Aminolysis
Method context
Buffering near neutral pH vs. strongly basic free amine

Supports controlled aminolysis.

Reduces risk of ester hydrolysis in polyester scaffolds.

Surface functionalization Biomaterials Aminolysis

Hexamethylenediamine Phosphate Application Scenarios


Corrosion & Scale Inhibition in Water Systems

Hexamethylenediamine phosphate is the preferred diamine form for formulating water treatment additives in cooling towers, boilers, and closed-loop systems where both metal corrosion protection and calcium scale inhibition are required. The phosphate counterion provides intrinsic scale-inhibiting chelation functionality, while the diamine moiety contributes film-forming corrosion protection [1]. The compound's moderate aqueous solubility (LogP ~0.94) ensures homogeneous dispersion without organic co-solvents, and its high thermal stability (bp ~474°C) prevents additive loss via volatilization even under high-temperature operating conditions . Non-phosphate salts (adipate, sebacate) lack the phosphate functionality essential for scale control.

Flame-Retardant Synergist for Intumescent Polymers

The phosphate group of hexamethylenediamine phosphate contributes directly to flame-retardant performance through condensed-phase char promotion and phosphorus-based radical scavenging [1]. In intumescent coating or thermoplastic formulations, the compound acts as both an amine-based blowing agent precursor (releasing non-flammable gases upon thermal decomposition) and a phosphate-based acid source for char formation. The substantially elevated boiling point (~474°C) relative to free 1,6-hexanediamine (~205°C) means the phosphate salt remains in the condensed phase during the critical early stages of thermal degradation, whereas the free amine would volatilize prematurely, escaping the char-forming zone .

Controlled Aminolysis of Polyester Scaffolds

For researchers functionalizing PCL, PLA, or PLGA scaffolds with surface amine groups for subsequent biomolecule conjugation, hexamethylenediamine phosphate may offer superior process control compared to the strongly basic free diamine [1]. The phosphate salt's buffering capacity mitigates uncontrolled base-catalyzed ester hydrolysis that can compromise scaffold mechanical properties. The moderate hydrophilicity (LogP ~0.94) ensures adequate aqueous solubility for homogeneous aminolysis while avoiding the harsh alkaline conditions (pH >12) associated with free 1,6-hexanediamine . This is particularly relevant for bone tissue engineering applications where calcium phosphate components are already present, as the phosphate counterion is biologically compatible with the scaffold matrix [2].

Epoxy Curing Agent with Reduced Volatility

While 1,6-hexanediamine is a known epoxy curing agent with amine functionality of 4 [1], its volatility and strong odor present handling and workplace safety challenges. Hexamethylenediamine phosphate addresses these limitations by providing the reactive diamine in a non-volatile, reduced-odor solid salt form . The phosphate salt can be incorporated into latent curing agent formulations where thermal activation releases the free amine in situ, or used directly in aqueous epoxy systems where the salt's water solubility facilitates homogeneous mixing [2]. The 270°C boiling point elevation relative to free diamine ensures that no amine volatilization occurs during ambient or moderately elevated temperature processing.

Application
Selection Property
Validation Focus
Water treatment additive
Intrinsic phosphate scale inhibition
Dual corrosion and scale inhibition validation
Intumescent flame retardant
Phosphate-based char formation and blowing agent
Condensed-phase flame retardancy testing
Polyester scaffold aminolysis
Buffered aminolysis with reduced polymer degradation
Surface amine density and scaffold integrity
Low-odor epoxy curing
Non-volatile solid amine salt
Curing kinetics and mechanical properties

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